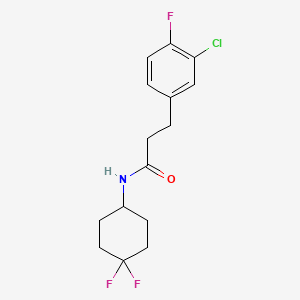
3-(3-chloro-4-fluorophenyl)-N-(4,4-difluorocyclohexyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-chloro-4-fluorophenyl)-N-(4,4-difluorocyclohexyl)propanamide is a chemical compound that belongs to the class of amides. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and biological research.
Mecanismo De Acción
The mechanism of action of 3-(3-chloro-4-fluorophenyl)-N-(4,4-difluorocyclohexyl)propanamide involves the inhibition of cyclooxygenase-2 (COX-2) enzyme activity. COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are involved in various physiological processes, including inflammation and pain. By inhibiting COX-2 activity, 3-(3-chloro-4-fluorophenyl)-N-(4,4-difluorocyclohexyl)propanamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
3-(3-chloro-4-fluorophenyl)-N-(4,4-difluorocyclohexyl)propanamide has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. Additionally, it has also been reported to exhibit anti-tumor activity, making it a potential candidate for the treatment of various types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(3-chloro-4-fluorophenyl)-N-(4,4-difluorocyclohexyl)propanamide is its potent analgesic and anti-inflammatory activities, which make it a potential candidate for the treatment of various pain-related disorders. Additionally, it has also been reported to exhibit anti-tumor activity, making it a potential candidate for the treatment of cancer. However, one of the main limitations of this compound is its potential toxicity, which needs to be carefully evaluated before its use in humans.
Direcciones Futuras
There are several future directions for the study of 3-(3-chloro-4-fluorophenyl)-N-(4,4-difluorocyclohexyl)propanamide. One of the main directions is to investigate its potential as a therapeutic agent for various pain-related disorders, including arthritis, neuropathic pain, and cancer-related pain. Additionally, the development of more potent and selective COX-2 inhibitors based on the structure of 3-(3-chloro-4-fluorophenyl)-N-(4,4-difluorocyclohexyl)propanamide is also an area of future research. Finally, the evaluation of the toxicity and safety of this compound in humans is also an important area of future research.
Métodos De Síntesis
The synthesis of 3-(3-chloro-4-fluorophenyl)-N-(4,4-difluorocyclohexyl)propanamide involves the reaction of 3-chloro-4-fluoroaniline and 4,4-difluorocyclohexanone in the presence of a base and a coupling agent. The reaction proceeds through an amide bond formation, resulting in the formation of the target compound. The synthesis method is relatively simple and efficient, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
3-(3-chloro-4-fluorophenyl)-N-(4,4-difluorocyclohexyl)propanamide has been extensively studied for its potential applications in medicinal chemistry and pharmaceuticals. It has been reported to exhibit potent analgesic and anti-inflammatory activities, making it a potential candidate for the treatment of various pain-related disorders. Additionally, it has also been investigated for its potential as a therapeutic agent for cancer and neurological disorders.
Propiedades
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-N-(4,4-difluorocyclohexyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClF3NO/c16-12-9-10(1-3-13(12)17)2-4-14(21)20-11-5-7-15(18,19)8-6-11/h1,3,9,11H,2,4-8H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFZHHDVAPFYIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CCC2=CC(=C(C=C2)F)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chloro-4-fluorophenyl)-N-(4,4-difluorocyclohexyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3'-[(2-chlorophenyl)methanediyl]bis(4-hydroxy-6-methylpyridin-2(1H)-one)](/img/structure/B2784408.png)
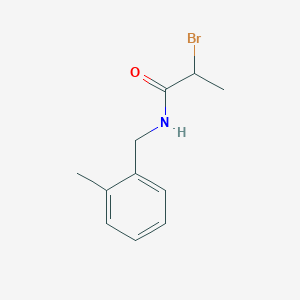

![3,4-Dichloro-1-[3-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2784416.png)
![8-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-7-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2784417.png)
![[(2R,3S)-5-Bromo-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine;hydrochloride](/img/structure/B2784419.png)
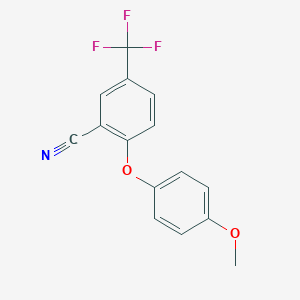
![1-{(E)-[(6-tert-butyl-7-oxo[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino]methyl}naphthalen-2-yl 2-methylbenzoate](/img/structure/B2784422.png)
![[4-(Propan-2-yl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2784423.png)
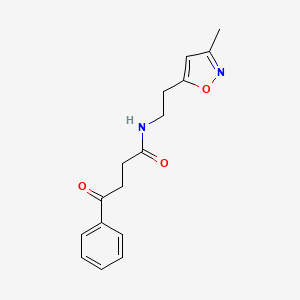
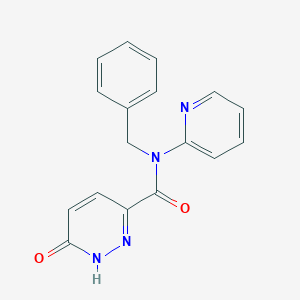
![3'-Acetyl[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B2784427.png)
![N-(1-cyanocyclopentyl)-2-[(2,3-dihydro-1H-inden-1-yl)(3-hydroxypropyl)amino]acetamide](/img/structure/B2784428.png)
![(E)-2-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(3,5-dibromo-2-hydroxybenzylidene)acetohydrazide](/img/structure/B2784431.png)